molecular formula C20H24N4O3 B12242484 1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B12242484
M. Wt: 368.4 g/mol
InChI Key: UEELOKVTUIZGPT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a combination of furan, imidazo[1,2-b]pyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazo[1,2-b]pyridazine intermediates, followed by their coupling with piperidine under specific conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imidazo[1,2-b]pyridazine moiety can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-b]pyridazine moiety may produce reduced imidazo derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylfuran-3-carbonyl)piperazine: Shares the furan and piperazine moieties but lacks the imidazo[1,2-b]pyridazine group.

    2-Methylimidazo[1,2-b]pyridazine derivatives: Compounds with similar imidazo[1,2-b]pyridazine structures but different substituents.

Uniqueness

1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its combination of furan, imidazo[1,2-b]pyridazine, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C20H24N4O3/c1-13-11-24-18(21-13)4-5-19(22-24)26-12-16-6-8-23(9-7-16)20(25)17-10-14(2)27-15(17)3/h4-5,10-11,16H,6-9,12H2,1-3H3

InChI Key

UEELOKVTUIZGPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C

Origin of Product

United States

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